![molecular formula C6H7NO3 B046841 Ethyl isoxazole-3-carboxylate CAS No. 3209-70-9](/img/structure/B46841.png)
Ethyl isoxazole-3-carboxylate
Overview
Description
Ethyl isoxazole-3-carboxylate is a chemical compound with the molecular formula C6H7NO3 . It consists of an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen), and an ester functional group .
Synthesis Analysis
The synthesis of Ethyl isoxazole-3-carboxylates can be achieved through a regioselective 1,3-dipolar cycloadditions of ionic liquid-supported vinyl ethers . Another method involves the 1,3-dipolar cycloaddition reaction, where one 1,3-dipole and one dipolarophile are required .Molecular Structure Analysis
The molecule consists of three almost flat units: the phenyl ring, the isoxazole ring, and the ester . The phenyl and isoxazole rings are almost coplanar .Chemical Reactions Analysis
Isoxazole derivatives, including Ethyl isoxazole-3-carboxylate, have been synthesized via one-pot methodology and have shown potent antioxidant and antibacterial activities . They have also been used in the synthesis of other compounds, such as isoxazoline derivatives .Physical And Chemical Properties Analysis
Ethyl isoxazole-3-carboxylate has a molecular weight of 141.12 g/mol, a topological polar surface area of 52.3 Ų, and a complexity of 126 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Application in Organic Synthesis
Ethyl isoxazole-3-carboxylate is used in the field of organic synthesis . It’s involved in the preparation of 3,5-disubstituted isoxazoles starting from activated primary nitro compounds and alkynes . The reaction is usually conducted in water or chloroform and involves the use of a simple and inexpensive catalyst, such as sodium hydroxide or 1,4-diazabicyclo .
Application in Medicinal Chemistry
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Ethyl isoxazole-3-carboxylate, as an isoxazole derivative, could potentially be used in drug discovery. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .
Application in Material Science
While specific applications of Ethyl isoxazole-3-carboxylate in material science are not readily available, isoxazole derivatives are known to have potential applications in the development of new materials . The unique chemical structure of isoxazoles can contribute to the properties of the materials, such as their stability, reactivity, and optoelectronic properties .
Application in Agriculture
Isoxazole derivatives have been found to have potential applications in agriculture . They can be used in the synthesis of agrochemicals, such as pesticides and herbicides . The specific application of Ethyl isoxazole-3-carboxylate in this field may require further research.
Application in Environmental Science
In the field of environmental science, Ethyl isoxazole-3-carboxylate could potentially be used in the development of eco-friendly synthetic strategies . The synthesis of isoxazoles often involves metal-catalyzed reactions, which can have drawbacks such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . The development of metal-free synthetic routes could help address these issues .
Application in Food Industry
While specific applications of Ethyl isoxazole-3-carboxylate in the food industry are not readily available, isoxazole derivatives are known to have potential applications in the development of food additives . The unique chemical structure of isoxazoles can contribute to the properties of the food additives, such as their stability and reactivity .
Application in Cosmetic Industry
Isoxazole derivatives have been found to have potential applications in the cosmetic industry . They can be used in the synthesis of biocosmetics, which are cosmetic products made from 100% natural ingredients derived from plants, animals, microbes, enzymes, insects, and organic crops that are free of pesticides and chemical fertilizers and used for topical skin, hair, face, and oral care .
Application in Energy Industry
In the field of energy, Ethyl isoxazole-3-carboxylate could potentially be used in the development of energetic plasticizers . The synthesis of isoxazoles often involves metal-catalyzed reactions, which can have drawbacks such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures . The development of metal-free synthetic routes could help address these issues .
Future Directions
Isoxazole and its derivatives have significant applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, the development of new eco-friendly synthetic strategies for isoxazole synthesis is of great importance . Future research may focus on improving the synthesis methods and exploring the potential applications of Ethyl isoxazole-3-carboxylate and its derivatives .
properties
IUPAC Name |
ethyl 1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-10-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWKTOBQOSONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434429 | |
Record name | ethyl isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoxazole-3-carboxylate | |
CAS RN |
3209-70-9 | |
Record name | ethyl isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.